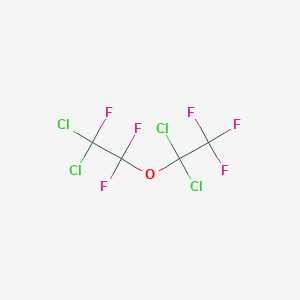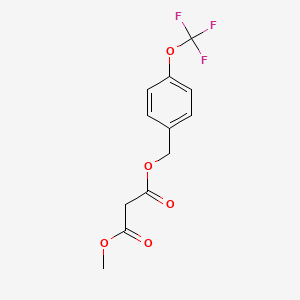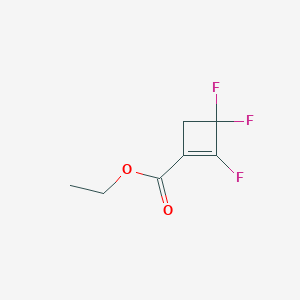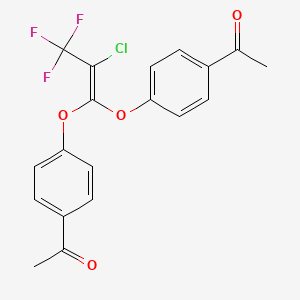
2-Chloro-2-trifluoromethyl-1,1-bis(4'-acetylphenoxy)ethylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. Its unique structure, featuring both chloro and trifluoromethyl groups, makes it an interesting subject for scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-trifluoromethyl-1,1-bis(4’-acetylphenoxy)ethylene typically involves the reaction of 2-chloro-2-trifluoromethyl-1,1-dichloroethylene with 4’-acetylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-2-trifluoromethyl-1,1-bis(4’-acetylphenoxy)ethylene may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Chloro-2-trifluoromethyl-1,1-bis(4’-acetylphenoxy)ethylene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The acetyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, dichloromethane), and bases (potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Products with substituted nucleophiles at the chloro position.
Oxidation: Carboxylic acids derived from the oxidation of acetyl groups.
Reduction: Alcohols derived from the reduction of acetyl groups.
科学研究应用
2-Chloro-2-trifluoromethyl-1,1-bis(4’-acetylphenoxy)ethylene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
作用机制
The mechanism of action of 2-Chloro-2-trifluoromethyl-1,1-bis(4’-acetylphenoxy)ethylene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The acetylphenoxy groups may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of the target molecules.
相似化合物的比较
Similar Compounds
- 2-Chloro-2-trifluoromethyl-1,1-diphenylethylene
- 2-Chloro-2-trifluoromethyl-1,1-bis(4’-methoxyphenoxy)ethylene
- 2-Chloro-2-trifluoromethyl-1,1-bis(4’-hydroxyphenoxy)ethylene
Uniqueness
2-Chloro-2-trifluoromethyl-1,1-bis(4’-acetylphenoxy)ethylene is unique due to the presence of acetyl groups, which can undergo various chemical transformations, making it a versatile compound for synthetic and research applications. The combination of chloro and trifluoromethyl groups also imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.
属性
IUPAC Name |
1-[4-[1-(4-acetylphenoxy)-2-chloro-3,3,3-trifluoroprop-1-enoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3O4/c1-11(24)13-3-7-15(8-4-13)26-18(17(20)19(21,22)23)27-16-9-5-14(6-10-16)12(2)25/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKSKVCOTUCDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=C(C(F)(F)F)Cl)OC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
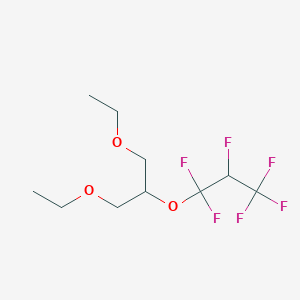

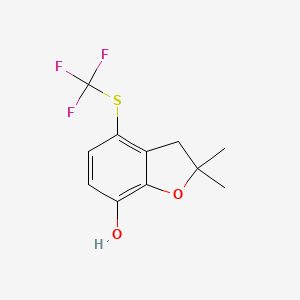
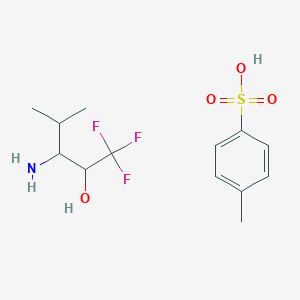
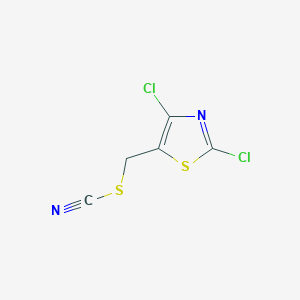
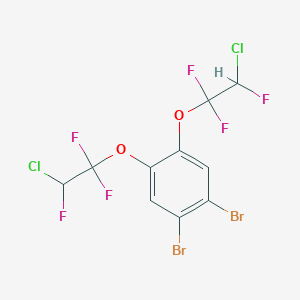
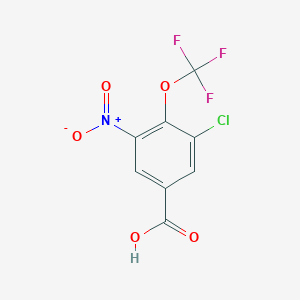
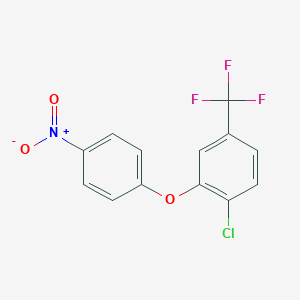
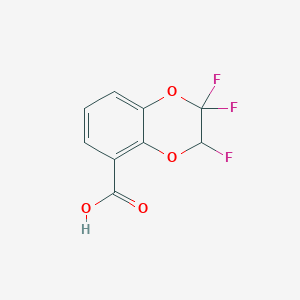
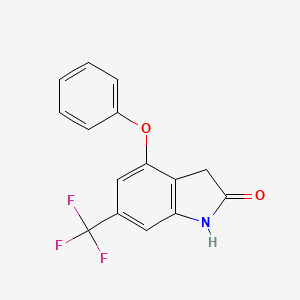
![3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride](/img/structure/B6313217.png)
